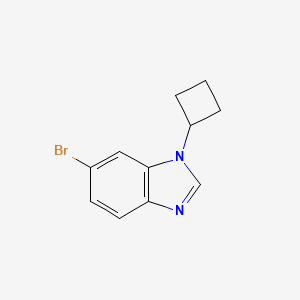

6-Bromo-1-cyclobutyl-1H-1,3-benzodiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11BrN2 |

|---|---|

Molecular Weight |

251.12 g/mol |

IUPAC Name |

6-bromo-1-cyclobutylbenzimidazole |

InChI |

InChI=1S/C11H11BrN2/c12-8-4-5-10-11(6-8)14(7-13-10)9-2-1-3-9/h4-7,9H,1-3H2 |

InChI Key |

XEKSUJMRNKUYKM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)N2C=NC3=C2C=C(C=C3)Br |

Origin of Product |

United States |

Contextualization of Benzodiazole Benzimidazole Frameworks in Heterocyclic Chemistry

The benzimidazole (B57391) scaffold, also known as 1,3-benzodiazole, is a prominent heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring. ijdrt.com This structural motif is of significant interest in heterocyclic chemistry and drug discovery due to its presence in a wide array of pharmacologically active molecules. orientjchem.org Benzimidazoles are structurally similar to naturally occurring purines, allowing them to interact with various biopolymers and biological systems. orientjchem.org

The versatility of the benzimidazole ring system is a key reason for its prevalence in medicinal chemistry. orientjchem.org The presence of two nitrogen atoms provides both acidic and basic characteristics, enabling the formation of various salts and facilitating interactions with biological targets. ijdrt.comnih.gov This framework is a crucial pharmacophore, and its derivatives have been reported to exhibit a broad spectrum of biological activities, including anti-inflammatory, antiviral, anticancer, and antimicrobial properties. ijdrt.comorientjchem.org The ability to readily synthesize and modify the benzimidazole core allows chemists to develop extensive libraries of derivatives for structure-activity relationship (SAR) studies, aiming to optimize therapeutic potential. nih.gov

The Significance of Bromine and Cyclobutyl Substituents in Organic Synthesis and Probe Design

The specific substitution pattern on the benzimidazole (B57391) core profoundly influences the molecule's physicochemical properties and biological activity. The presence of a bromine atom and a cyclobutyl group on the 6-Bromo-1-cyclobutyl-1H-1,3-benzodiazole structure is particularly noteworthy.

Bromine Substituent: In organic synthesis, bromination is a fundamental transformation used to introduce a bromine atom into a molecule. acs.orgnih.govacs.org Organic bromo-compounds serve as versatile intermediates for creating new carbon-carbon and carbon-heteroatom bonds through various coupling reactions. acs.orgsci-hub.se From a medicinal chemistry perspective, the introduction of a halogen like bromine can significantly alter a compound's properties. It can increase lipophilicity, potentially enhancing membrane permeability and oral absorption. Furthermore, the bromine atom can act as a heavy atom for X-ray crystallography studies, aiding in the structural elucidation of drug-target complexes. It can also form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding.

Cyclobutyl Substituent: The cyclobutyl group is a four-membered cycloalkyl ring that has gained increasing attention in drug design. nih.govresearchgate.netbenthamdirect.com Its inclusion in a molecule can have several positive effects on pharmacological properties. ru.nl The strained, non-planar structure of the cyclobutyl ring can introduce conformational rigidity, which can help in locking the molecule into a bioactive conformation and improving selectivity for its target. fiveable.me This ring can also serve as a bioisostere for other groups, improving metabolic stability by blocking sites susceptible to metabolism. ru.nl The unique puckered structure and hydrophobicity of the cyclobutyl moiety allow it to effectively fill hydrophobic pockets in protein active sites, thereby enhancing binding affinity. ru.nlfiveable.me

The table below summarizes the key attributes of each molecular component.

| Component | Key Characteristics in Drug Design and Synthesis |

| Benzimidazole Core | Biologically active scaffold, mimics natural purines, versatile for chemical modification. ijdrt.comorientjchem.org |

| Bromine Atom | Increases lipophilicity, enables further synthetic modification, can form halogen bonds. acs.orgfiveable.me |

| Cyclobutyl Group | Introduces conformational rigidity, can improve metabolic stability, fills hydrophobic pockets. ru.nlfiveable.me |

Research Objectives and Scope for 6 Bromo 1 Cyclobutyl 1h 1,3 Benzodiazole Investigations

Strategies for the Construction of the 1H-1,3-Benzodiazole (Benzimidazole) Core

Cyclization Reactions Employing Precursors for Benzodiazole Ring Formation

The most traditional and widely adopted method for constructing the benzimidazole core is the condensation reaction between an ortho-phenylenediamine (OPD) and a one-carbon (C1) source. This approach is versatile, allowing for a wide range of substituents on the final product.

Common C1 synthons include carboxylic acids, aldehydes, and their derivatives. nih.govresearchgate.net The reaction with carboxylic acids, often referred to as the Phillips condensation, typically requires harsh conditions, such as high temperatures (160–180 °C) or the use of strong acids like polyphosphoric acid (PPA). mdpi.com For instance, the condensation of an appropriate diamine with a carboxylic acid can be performed by heating on a Wood's metal bath. mdpi.com

Alternatively, aldehydes can be condensed with OPDs, usually in the presence of an oxidizing agent to facilitate the cyclization and aromatization to the benzimidazole ring. researchgate.net Various catalytic systems have been developed to make this process more efficient and environmentally benign, including the use of organocatalysts like oxalic acid in ethanol (B145695) or photochemical methods. researchgate.net Another modern approach involves the dehydrogenative coupling of aromatic diamines with primary alcohols, catalyzed by transition metal complexes, which offers a greener alternative by producing water as the main byproduct. rsc.org

A different strategy involves the reductive cyclization of N-substituted-2-nitroanilines. This method combines the reduction of a nitro group to an amine with a subsequent intramolecular cyclization. For example, a one-pot procedure using formic acid and iron powder can effectively reduce the nitro group and facilitate the imidazole (B134444) ring closure. organic-chemistry.orgchemicalbook.com

Table 1: Comparison of General Benzimidazole Synthesis Methods

| Method | Precursors | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Phillips Condensation | o-Phenylenediamine, Carboxylic Acid | High temperature (e.g., 160-180°C), often with acid catalyst (PPA) mdpi.com | Well-established, wide substrate scope | Harsh conditions, potential for side reactions |

| Aldehyde Condensation | o-Phenylenediamine, Aldehyde | Oxidizing agent (e.g., air, nitrobenzene), often requires catalyst researchgate.net | Milder conditions possible compared to Phillips | Requires an oxidant, potential for over-oxidation |

| Dehydrogenative Coupling | o-Phenylenediamine, Primary Alcohol | Transition-metal catalyst (e.g., Co, Mn) rsc.org | Atom-economical, environmentally friendly (water byproduct) | Catalyst can be expensive or sensitive |

| Reductive Cyclization | 2-Nitroaniline derivative | Reducing agent (e.g., Fe, H₂), acid (e.g., formic acid) organic-chemistry.org | One-pot procedure, avoids handling of diamines | Limited by availability of nitro precursors |

Development of Substituted Benzodiazole Precursors

To synthesize a specifically substituted benzimidazole like this compound, one can employ precursors that already contain the desired substituents. For the bromine at position 6, the synthesis can commence with 4-bromo-1,2-diaminobenzene.

Regioselective Introduction of the Bromine Substituent at Position 6 of the Benzodiazole Core

When the synthesis begins with an unsubstituted benzimidazole core, the bromine atom must be introduced regioselectively. The electronic nature of the benzimidazole ring system dictates that positions 4, 5, 6, and 7 are susceptible to electrophilic substitution. chemicalbook.com Achieving selectivity for the 6-position is a key challenge.

Electrophilic Bromination Methodologies for Benzodiazoles

Electrophilic aromatic bromination is a standard method for introducing bromine onto aromatic rings. nih.gov For benzimidazoles, various brominating agents can be employed. Molecular bromine (Br₂) in a suitable solvent is a common choice, though it can be aggressive and lead to multiple brominations or side reactions. rsc.org

A milder and often more selective alternative is the use of N-bromosuccinimide (NBS). nih.gov The reaction is typically carried out in a solvent like acetonitrile (B52724) or a chlorinated solvent. The regioselectivity of the bromination of an unsubstituted 1H-benzimidazole can be complex. However, the presence of a substituent at the N-1 position can influence the position of electrophilic attack on the benzene (B151609) ring. For a 1-alkylbenzimidazole, the 6-position is often one of the favored sites for substitution, alongside the 4- and 7-positions.

Directed Bromination Approaches and Optimization

To enhance regioselectivity for the 6-position, directed bromination strategies can be employed. This often involves the use of a directing group that positions the electrophile at a specific site. While less common for simple benzimidazoles, principles from broader aromatic chemistry can be applied.

For example, ortho-lithiation followed by quenching with a bromine source is a powerful tool for directed halogenation, though it typically directs ortho to the directing group. organic-chemistry.org In the context of benzimidazole, functionalizing the ring with a group that directs meta could potentially favor the 6-position, depending on the initial substitution pattern.

Optimization of reaction conditions is critical for achieving high regioselectivity in electrophilic bromination. Factors such as the choice of solvent, temperature, and the specific brominating agent can have a significant impact on the product distribution. For instance, using NBS with a silica (B1680970) gel support has been reported to improve regioselectivity in the bromination of other heterocyclic systems. nih.gov

Table 2: Common Reagents for Electrophilic Bromination of Benzimidazoles

| Reagent | Typical Conditions | Selectivity/Remarks |

|---|---|---|

| Bromine (Br₂) | Aqueous solution, acetic acid | Highly reactive, may lead to polybromination. Selectivity can be poor. rsc.org |

| N-Bromosuccinimide (NBS) | Acetonitrile or CCl₄, often with a radical initiator or acid catalyst nih.govwikipedia.org | Milder than Br₂, generally offers better regioselectivity. The solvent can influence the outcome. |

| 1,3-Dibromo-5,5-dimethylhydantoin | Various organic solvents | An alternative to NBS, sometimes offers different selectivity. nih.gov |

| Bromodimethylsulfonium bromide | Organic solvents | Another source of electrophilic bromine. nih.gov |

Stereoselective and Efficient Incorporation of the Cyclobutyl Moiety at Position 1

The final step in the synthesis is the introduction of the cyclobutyl group at one of the nitrogen atoms of the benzimidazole ring. Since the target is the 1-substituted isomer, this N-alkylation reaction must be controlled.

The alkylation of benzimidazole with an alkyl halide is a well-established reaction. chemicalbook.com For the synthesis of this compound, 6-bromobenzimidazole would be treated with a cyclobutylating agent, such as cyclobutyl bromide or cyclobutyl tosylate. The reaction is typically carried out in the presence of a base to deprotonate the N-H of the benzimidazole, forming a more nucleophilic benzimidazolide (B1237168) anion.

Commonly used bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The choice of base and solvent can influence the reaction rate and yield. The term "stereoselective" is generally not applicable to this specific reaction, as no new chiral center is formed upon attaching the achiral cyclobutyl group to the nitrogen atom. The focus is on the efficiency and regioselectivity of the alkylation.

When starting with 5(6)-bromobenzimidazole, N-alkylation can produce a mixture of 1,5- and 1,6-disubstituted isomers. The separation of these regioisomers can be challenging, often requiring careful chromatography. The ratio of these products can sometimes be influenced by the reaction conditions.

Table 3: Conditions for N-Alkylation of Benzimidazoles

| Alkylating Agent | Base | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Cyclobutyl Bromide | K₂CO₃ | DMF | Room Temp. to 80°C | Standard conditions, generally effective. |

| Cyclobutyl Tosylate | NaH | THF, DMF | 0°C to Room Temp. | Strong base ensures complete deprotonation, often leading to faster reactions. |

N-Alkylation Strategies for Attaching the Cyclobutyl Group to the Benzodiazole Nitrogen

The direct attachment of the cyclobutyl group to one of the nitrogen atoms of the 6-bromobenzimidazole ring is a critical step in the synthesis of the target molecule. Several N-alkylation strategies can be employed, each with its own set of advantages and limitations.

Direct N-Alkylation with Cyclobutyl Halides or Tosylates: This is the most conventional approach, involving the reaction of 6-bromo-1H-benzimidazole with a suitable cyclobutyl electrophile, such as cyclobutyl bromide or cyclobutyl tosylate. The reaction is typically carried out in the presence of a base to deprotonate the benzimidazole nitrogen, thereby increasing its nucleophilicity. The choice of base and solvent is crucial for the success of this reaction. Strong bases like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often effective. beilstein-journals.org Alternatively, milder inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can be used, often requiring higher reaction temperatures. researchgate.net The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can facilitate the reaction in a biphasic system, which can be advantageous for industrial applications.

The regioselectivity of the alkylation is a key consideration, as 6-bromobenzimidazole has two available nitrogen atoms for substitution. The electronic effect of the bromo substituent at the 6-position influences the acidity of the N-H protons and the nucleophilicity of the corresponding anions. Generally, alkylation tends to occur at the N-1 position, which is sterically more accessible. The ratio of N-1 to N-3 isomers can be influenced by the reaction conditions, including the nature of the solvent and the counterion of the base.

| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Cyclobutyl Bromide | NaH | DMF | 25-50 | 4-8 | Data not available |

| 2 | Cyclobutyl Tosylate | K2CO3 | Acetonitrile | Reflux | 12-24 | Data not available |

| 3 | Secondary Alkyl Bromide | Cs2CO3 | DMF | 80 | 12 | Moderate |

Mitsunobu Reaction: The Mitsunobu reaction offers an alternative for the N-alkylation of benzimidazoles under milder, neutral conditions. This reaction involves the use of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack. nih.gov In the context of synthesizing this compound, cyclobutanol (B46151) would be reacted with 6-bromo-1H-benzimidazole in the presence of PPh3 and DEAD. A significant advantage of the Mitsunobu reaction is that it often proceeds with inversion of stereochemistry at the alcohol carbon, although this is not relevant for the achiral cyclobutanol. However, a notable drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazine (B178648) byproduct, which can complicate purification. nih.gov

Phase-Transfer Catalysis (PTC): For larger-scale laboratory synthesis, phase-transfer catalysis presents an attractive option. In this method, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the benzimidazolide anion from an aqueous or solid phase to an organic phase containing the cyclobutylating agent. This technique can allow for the use of less expensive and milder bases like sodium hydroxide (B78521) and can simplify the work-up procedure. researchgate.net

Control of Stereochemistry in Cyclobutyl Attachment

The issue of stereochemical control in the attachment of the cyclobutyl group to the benzodiazole nitrogen is not directly pertinent when using achiral starting materials such as 6-bromo-1H-benzimidazole and cyclobutyl bromide or cyclobutanol. The cyclobutyl group in these reagents does not possess a stereocenter.

However, if a chiral center were present on the benzimidazole ring or if a chiral cyclobutanol were used, the stereochemical outcome of the N-alkylation would become a critical aspect. In such hypothetical scenarios, the choice of synthetic methodology would be paramount. For instance, a Mitsunobu reaction with a chiral secondary alcohol is known to proceed with inversion of configuration. nih.gov

Multi-Step Convergent and Linear Synthetic Pathways for this compound

Linear Synthesis: A linear synthetic pathway involves the sequential modification of a starting material through a series of consecutive reactions. In the context of the target molecule, a plausible linear synthesis would commence with a substituted benzene derivative, followed by the formation of the benzimidazole core, and finally, the N-alkylation with the cyclobutyl group.

Step 1: Synthesis of 4-Bromo-1,2-diaminobenzene. This intermediate can be prepared from 4-bromo-2-nitroaniline (B116644) via reduction of the nitro group.

Step 2: Formation of 6-Bromo-1H-benzimidazole. The 4-bromo-1,2-diaminobenzene is then cyclized with a one-carbon synthon, such as formic acid or trimethyl orthoformate, to form the benzimidazole ring.

Step 3: N-Cyclobutylation. The final step involves the N-alkylation of 6-bromo-1H-benzimidazole with a cyclobutylating agent as described in section 2.3.1.

Convergent Synthesis: A convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then coupled together in the final stages of the synthesis. For this compound, a convergent approach could involve the synthesis of a pre-functionalized cyclobutylamine (B51885) derivative and a suitably substituted benzene derivative, which are then combined to form the final product.

Fragment A Synthesis: 1-Cyclobutyl-4-nitro-1,2-diaminobenzene. This could potentially be synthesized by the reaction of a protected 4-nitro-1,2-diaminobenzene with a cyclobutylating agent, followed by deprotection.

Fragment B Synthesis: Not applicable in this simplified convergent model.

Final Coupling and Cyclization: The synthesized N-cyclobutyl-4-nitro-1,2-diaminobenzene could then be reduced and cyclized to form the target molecule.

Considerations of Synthetic Efficiency and Scalability in Laboratory Synthesis

The efficiency and scalability of a synthetic route are crucial considerations, even for laboratory-scale synthesis, as they impact factors such as cost, time, and environmental footprint.

The Mitsunobu reaction, while offering mild conditions, is less atom-economical and the purification can be challenging on a larger scale due to the byproducts. Phase-transfer catalysis offers a good balance of efficiency, safety, and scalability, making it a viable option for preparing larger quantities of the compound in a laboratory setting.

When considering scalability, the ease of purification is a major factor. Chromatographic purification, which is often necessary for research-scale synthesis, can become a bottleneck when preparing larger quantities. Therefore, developing a synthetic route that yields a product of high purity directly from the reaction mixture through simple work-up procedures like crystallization or extraction is highly desirable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

A complete NMR spectroscopic analysis is fundamental for the unambiguous assignment of the molecular structure of this compound. This would involve a suite of one- and two-dimensional NMR experiments.

Proton (¹H) NMR Spectroscopy for Chemical Environment and Coupling Analysis

Although specific experimental data is not available, a theoretical ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the benzodiazole ring system and the cyclobutyl group. The aromatic protons would likely appear as multiplets or doublets, with their chemical shifts influenced by the bromine atom and the imidazole ring. The protons of the cyclobutyl group would exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Determination

Similarly, a ¹³C NMR spectrum would be crucial for identifying all unique carbon environments within the molecule. The spectrum would show distinct peaks for the carbons of the benzodiazole core, with the carbon atom bonded to the bromine atom appearing at a characteristic chemical shift. The four distinct carbons of the cyclobutyl group would also be identifiable.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Assessments

COSY (Correlation Spectroscopy): Would establish the connectivity between adjacent protons, particularly within the cyclobutyl ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range correlations between protons and carbons, helping to piece together the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is essential for determining the conformation of the cyclobutyl ring relative to the benzodiazole plane.

Without experimental work, a data table for these NMR characteristics cannot be compiled.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, including FTIR and Raman techniques, would provide valuable information about the functional groups and molecular vibrations present in this compound. The FTIR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic and cyclobutyl groups, as well as C=N and C=C stretching vibrations from the benzodiazole ring. The C-Br stretching vibration would likely appear in the fingerprint region. Raman spectroscopy would complement the FTIR data, particularly for the symmetric vibrations of the molecule.

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule. For this compound (C₁₁H₁₁BrN₂), HRMS would provide a highly accurate mass measurement of the molecular ion, which would be consistent with its calculated exact mass. The isotopic pattern of the molecular ion peak would also be characteristic, showing the presence of one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio).

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-stacking. The crystallographic data would provide an unambiguous confirmation of the connectivity and the conformation of the cyclobutyl ring.

Advanced Spectroscopic Methods for Investigating Electronic Transitions and Conformational Dynamics

The comprehensive structural elucidation of "this compound" is achieved not only through foundational techniques like NMR and mass spectrometry but also through advanced spectroscopic methods. These techniques are crucial for probing the molecule's electronic transitions and understanding its conformational dynamics, which are pivotal to its chemical behavior and potential applications. By employing methods such as UV-Visible absorption, fluorescence spectroscopy, and computational chemistry, a deeper insight into the molecule's photophysical properties and structural flexibility can be obtained.

Electronic Transitions and Photophysical Properties

The electronic absorption and emission characteristics of benzimidazole derivatives are subjects of significant scientific interest due to their widespread use as fluorescent probes and in materials science. nih.govnih.gov The electronic transitions of "this compound" can be effectively studied using UV-Visible and fluorescence spectroscopy.

UV-Visible Absorption Spectroscopy: The UV-Vis spectrum of benzimidazole and its derivatives typically exhibits strong absorption bands. These bands are generally attributed to π-π* transitions within the conjugated benzimidazole ring system. researchgate.netsemanticscholar.org For "this compound," one would expect to observe characteristic absorption maxima. The position and intensity of these bands are influenced by the electronic nature of the substituents—in this case, the bromo group at the 6-position and the cyclobutyl group at the N1-position. The bromo group, being an electron-withdrawing group, can cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted benzimidazole. researchgate.net

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a key phenomenon that can be investigated. Studies on similar benzimidazole derivatives show that the absorption bands can shift in response to solvent polarity, which indicates changes in the electronic distribution upon excitation. nih.gov This effect can provide information about the charge transfer (CT) character of the electronic transitions.

Fluorescence Spectroscopy: Many benzimidazole derivatives are known to be fluorescent. nih.govresearchgate.net Upon excitation at a wavelength corresponding to an absorption maximum, "this compound" is expected to exhibit fluorescence emission at a longer wavelength (a Stokes shift). The fluorescence quantum yield and lifetime are critical parameters that quantify the efficiency and dynamics of the emission process. These properties are highly sensitive to the molecular structure and the local environment. For instance, the presence of heavy atoms like bromine can sometimes lead to fluorescence quenching through intersystem crossing.

The study of solvent effects on fluorescence spectra can further elucidate the nature of the excited state. A larger Stokes shift in polar solvents often suggests a more polar excited state compared to the ground state, which is characteristic of intramolecular charge transfer (ICT) states. nih.gov

Table 1: Expected Photophysical Data for this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) (Expected) | Emission λem (nm) (Expected) | Stokes Shift (cm-1) (Expected) |

| Hexane | 1.88 | ~280, ~285 | ~300 | ~2300 |

| Dichloromethane | 8.93 | ~282, ~288 | ~310 | ~3100 |

| Acetonitrile | 37.5 | ~283, ~290 | ~315 | ~3400 |

| Methanol | 32.7 | ~284, ~291 | ~320 | ~3800 |

Note: This table presents hypothetical data based on typical values observed for similar bromo-substituted benzimidazole derivatives. Actual experimental values may vary.

Conformational Dynamics

The presence of a flexible cyclobutyl group attached to the nitrogen atom of the benzimidazole ring introduces conformational complexity to "this compound". The orientation of this cyclobutyl ring relative to the planar benzimidazole core can significantly influence the molecule's properties.

Computational Modeling: In the absence of direct experimental data from techniques like variable-temperature NMR or X-ray crystallography for this specific molecule, computational methods are invaluable. nih.gov Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are powerful tools for modeling the ground and excited state geometries, respectively. nih.govomu.edu.tr

A conformational analysis can be performed by systematically rotating the dihedral angle between the cyclobutyl group and the benzimidazole ring. These calculations can identify the most stable conformers (energy minima) and the energy barriers to their interconversion. mdpi.com Such studies on N-substituted benzimidazoles have shown that the substituent often does not lie perfectly in the plane of the benzimidazole ring. semanticscholar.org

Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) Analysis: Computational calculations also provide insights into the electronic structure that governs conformational preferences. NBO analysis can reveal stabilizing interactions, such as hyperconjugation between the orbitals of the cyclobutyl group and the benzimidazole ring. semanticscholar.org The analysis of Frontier Molecular Orbitals (HOMO and LUMO) helps in understanding the electronic transitions. omu.edu.tr The distribution of the HOMO and LUMO across the molecule indicates the regions involved in the electronic excitation and can predict the nature of the transition (e.g., π-π* or ICT). nih.gov

Table 2: Computationally Derived Parameters for Conformational Analysis of this compound

| Parameter | Description | Expected Finding |

| Dihedral Angle (C-N-C-C) | Angle defining the orientation of the cyclobutyl group relative to the benzimidazole ring. | Multiple stable conformers with distinct dihedral angles are likely. |

| Rotational Energy Barrier | The energy required to rotate the cyclobutyl group around the N-C bond. | A finite energy barrier would suggest the existence of stable rotational isomers at low temperatures. |

| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | This value correlates with the lowest energy electronic transition observed in the UV-Vis spectrum. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution and indicates regions susceptible to electrophilic or nucleophilic attack. | The map would show negative potential around the nitrogen atoms and positive potential around the hydrogen atoms. |

Note: This table outlines the types of data that would be generated from a computational study. The "Expected Finding" is based on general principles and studies of similar molecules.

Theoretical and Computational Chemistry Studies on 6 Bromo 1 Cyclobutyl 1h 1,3 Benzodiazole

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 6-Bromo-1-cyclobutyl-1H-1,3-benzodiazole, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its optimized geometry and vibrational frequencies nih.govresearchgate.netresearchgate.net.

Prediction of Molecular Geometry and Conformational Landscapes

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this involves finding the minimum energy conformation of the benzimidazole (B57391) ring system and the attached cyclobutyl and bromo substituents. The puckering of the cyclobutyl ring and its orientation relative to the planar benzimidazole core are key parameters. Theoretical calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, often showing good correlation with experimental data from X-ray crystallography for similar compounds nih.gov.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-N1 | 1.38 | N1-C1-N2 | 115.2 |

| C1-N2 | 1.38 | C1-N1-C7 | 108.5 |

| N1-C7 | 1.40 | C4-C5-Br1 | 119.8 |

| C5-Br1 | 1.90 | N1-C8-C9 | 118.5 |

| N1-C8 | 1.48 | C9-C8-C11 | 89.5 |

Note: The data in this table is illustrative and based on typical values for similar molecular fragments. Actual values would be derived from specific DFT calculations for the molecule.

Simulation of Vibrational Frequencies and Spectroscopic Data Correlation

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks in infrared (IR) and Raman spectra. The simulated spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups. For instance, the C-N stretching vibrations within the benzimidazole ring and the C-H stretching modes of the cyclobutyl group would be identified. Such computational studies on related molecules like 6-bromobenzimidazole have shown excellent agreement between calculated and experimental spectroscopic data nih.govresearchgate.net.

Analysis of Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps for Reactivity Insights

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties irjweb.com. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron irjweb.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive irjweb.comresearchgate.net. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzimidazole ring, while the LUMO may be distributed across the entire molecule.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index, which provide further insights into the molecule's reactive nature nih.govresearchgate.net.

Table 2: Calculated Electronic Properties of this compound (Illustrative Data)

| Parameter | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap | 5.25 |

| Electronegativity (χ) | 3.88 |

| Chemical Hardness (η) | 2.63 |

Note: This data is illustrative and represents typical values for similar heterocyclic compounds. Specific computational results would be required for precise values.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Intermolecular Interaction Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential) researchgate.net. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the benzimidazole ring, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the cyclobutyl group and the benzimidazole ring would exhibit positive potential, indicating likely sites for nucleophilic attack. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which can influence the molecule's biological activity and crystal packing.

Mechanistic Investigations of Organic Reactions via Computational Modeling

Computational modeling can be employed to elucidate the mechanisms of organic reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction and determine the most favorable reaction pathway. This approach can provide detailed insights into the roles of catalysts, solvents, and substituent effects on the reaction rate and outcome. For instance, DFT calculations could be used to study the mechanism of nucleophilic substitution at the bromine-bearing carbon or electrophilic substitution on the benzimidazole ring.

Computational Approaches for Predicting and Validating Spectroscopic Signatures

Beyond vibrational spectroscopy, computational methods can predict other spectroscopic properties of this compound. Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra, providing information about the electronic transitions within the molecule nih.gov. Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) nih.govresearchgate.net. The predicted chemical shifts can be compared with experimental NMR data to aid in the structural elucidation of the compound and its derivatives.

6 Bromo 1 Cyclobutyl 1h 1,3 Benzodiazole As a Mechanistic Biological Probe in Vitro Academic Investigations

Academic Structure-Activity Relationship (SAR) Studies Focused on Mechanistic Insights for Probe Development

Further research and publication in peer-reviewed scientific journals are necessary before a detailed article on the specific in vitro applications of 6-Bromo-1-cyclobutyl-1H-1,3-benzodiazole as a mechanistic probe can be composed.

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for 6-Bromo-1-cyclobutyl-1H-1,3-benzodiazole, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves bromination of a 1-cyclobutyl-1H-1,3-benzodiazole precursor using brominating agents (e.g., NBS or Br₂ in presence of Lewis acids). Cyclobutyl introduction may occur via nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). Optimization includes controlling temperature (0–60°C), solvent polarity (DMF, THF), and catalyst loading (e.g., Pd catalysts for coupling). Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR identifies cyclobutyl protons (δ 2.5–3.5 ppm, multiplet) and benzodiazole aromatic signals (δ 7.0–8.5 ppm). ²D NMR (COSY, HSQC) confirms connectivity.

- Mass Spectrometry : High-resolution MS (HRMS-ESI/TOF) verifies molecular ion [M+H]⁺ and isotopic pattern (distinctive for bromine).

- IR : Confirms benzodiazole C=N stretches (~1600 cm⁻¹) .

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Methodology : Use gradient elution column chromatography (silica gel, 60–120 mesh) with non-polar to polar solvent systems (e.g., hexane:EtOAc 9:1 → 1:1). For thermally stable compounds, recrystallization from ethanol/water mixtures enhances purity. Monitor via TLC (Rf ~0.4 in hexane:EtOAc 3:1) .

Q. What safety protocols are essential when handling brominated benzodiazoles?

- Methodology : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Brominated compounds may release HBr under heat; neutralize with NaHCO₃. Store in amber vials at 2–8°C to prevent photodegradation. Refer to SDS for spill management and disposal .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results for this compound be resolved?

- Methodology :

- Cross-Validation : Compare NMR-derived bond lengths/angles with X-ray data. Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid state).

- DFT Calculations : Optimize geometry using Gaussian or ORCA to align experimental and theoretical data.

- Variable-Temperature NMR : Probe conformational changes affecting spectral assignments .

Q. How do hydrogen bonding and crystal packing influence the solid-state properties of this compound?

- Methodology : Analyze X-ray diffraction data (SHELXL) to identify intermolecular interactions (e.g., N–H⋯N hydrogen bonds). Graph set analysis (Etter’s rules) categorizes motifs (e.g., R₂²(8) rings). Hirshfeld surfaces (CrystalExplorer) quantify contact contributions (e.g., H⋯Br interactions) .

Q. What role does the cyclobutyl group play in modulating the electronic properties and stability of the benzodiazole core?

- Methodology :

- Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects.

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition >200°C typical for cyclobutyl derivatives).

- DFT Studies : Calculate HOMO-LUMO gaps and Mulliken charges to predict reactivity .

Q. How do SHELX and WinGX software tools enhance X-ray crystallography studies of this compound?

- Methodology :

- SHELXS : Solve phase problems via direct methods for small-molecule structures.

- SHELXL : Refine anisotropic displacement parameters and validate geometry (R1 < 0.05).

- WinGX : Integrate ORTEP-3 for thermal ellipsoid visualization and Mercury for packing diagrams .

Q. Can computational methods predict the optoelectronic properties of this compound for material science applications?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.